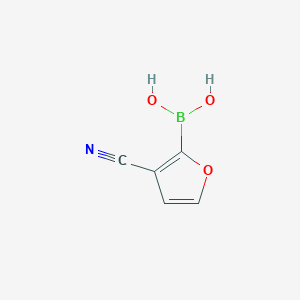

(3-Cyanofuran-2-yl)boronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis

Organoboron compounds, molecules containing a carbon-boron bond, are indispensable tools in modern organic synthesis. fiveable.me Their rise to prominence is largely due to their remarkable versatility and stability, coupled with lower toxicity compared to many other organometallic reagents. fiveable.menumberanalytics.com First synthesized in the early 20th century, their full potential began to be realized in the mid-20th century through the pioneering work of Herbert C. Brown. numberanalytics.com

These compounds are central to a variety of chemical transformations, most notably in the formation of new carbon-carbon bonds. fiveable.menumberanalytics.com The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. numberanalytics.comnih.gov Organoboron compounds also participate in other key reactions such as hydroboration, Chan-Lam coupling, and Petasis reactions. numberanalytics.comsigmaaldrich.com Their stability in air and moisture and the ease of purification of their derivatives make them highly practical for laboratory use. sigmaaldrich.com

The general structure of the most studied organoboron compounds is BRn H3−n. wikipedia.org While primary and secondary hydrides are strongly Lewis acidic, trialkyl and triaryl derivatives are typically weaker Lewis acids. wikipedia.org The synthesis of organoboron compounds can be achieved through various methods, including the reaction of Grignard reagents with boron trifluoride or through metal-catalyzed C-H borylation. slideshare.net

Importance of Furan (B31954) Scaffolds in Chemical Transformations

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in a wide array of biologically active natural products and pharmaceuticals. ijabbr.comnih.gov This prevalence underscores the importance of furan scaffolds in chemical transformations aimed at creating novel therapeutic agents and other functional materials. ijabbr.com

The furan ring is a versatile platform for chemical modification. ijabbr.com While functionalization at the C2 and C5 positions is relatively straightforward through methods like metalation or electrophilic aromatic substitution, the synthesis of polysubstituted furans, especially tetra-alkylated furans, presents a greater challenge. nih.gov Despite this, various synthetic methods have been developed to access a diverse range of substituted furans. nih.govdtu.dknih.gov

Furan and its derivatives are key precursors for a variety of valuable chemicals, including solvents, biofuels, and monomers for polymer synthesis. ijabbr.com For instance, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from biomass, are important platform molecules. ijabbr.com The development of efficient synthetic routes to complex furan-containing molecules remains an active area of research, with applications ranging from medicinal chemistry to materials science. acs.orgnih.gov

Overview of Cyanated Organic Compounds in Synthesis

The cyano group (–C≡N) is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature can influence the reactivity of a molecule, and it can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides.

In the context of heteroaryl boronic acids, the introduction of a cyano group can significantly impact the compound's properties and reactivity. For example, the synthesis of substituted 2-cyanoarylboronic esters has been achieved with high yields and regioselectivities. nih.gov The cyano group can also act as a leaving group in certain cross-coupling reactions, providing a strategic tool for the construction of polyaryl scaffolds. acs.org

The cyanation of aryl boronic acids is a well-established transformation, with various methods available using different cyanating agents and catalytic systems. rsc.org These reactions often tolerate a wide range of functional groups, making them applicable to the synthesis of complex molecules.

Academic Research Landscape of (3-Cyanofuran-2-yl)boronic Acid and Related Analogues

The academic research landscape for (3-cyanofuran-2-yl)boronic acid and its analogs is an emerging field driven by the potential applications of these compounds in medicinal chemistry and materials science. While specific research on (3-cyanofuran-2-yl)boronic acid itself is not extensively documented in the provided search results, the broader context of furan boronic acids and cyano-substituted heteroaryl boronic acids suggests a fertile ground for investigation.

Research in this area likely focuses on the development of novel synthetic methodologies for accessing these compounds and exploring their utility in cross-coupling reactions to build complex molecular architectures. The unique substitution pattern of (3-cyanofuran-2-yl)boronic acid, with the cyano and boronic acid groups on adjacent positions of the furan ring, presents both challenges and opportunities for synthetic chemists.

Studies involving related structures, such as other substituted furan boronic acids and cyano-substituted aryl boronic acids, provide a foundation for understanding the potential reactivity and applications of (3-cyanofuran-2-yl)boronic acid. The exploration of its use in the synthesis of biologically active compounds and functional materials is a probable direction for future research.

Properties

IUPAC Name |

(3-cyanofuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGELIKBZOORDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CO1)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 3 Cyanofuran 2 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary and most significant carbon-carbon bond-forming reaction involving aryl and heteroaryl boronic acids is the Suzuki-Miyaura coupling. libretexts.orgnumberanalytics.com This reaction involves the palladium- or nickel-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.com

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl and heteroaryl-aryl structures. nih.govresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of a catalyst to the organic halide, transmetalation of the organoboron species to the catalyst, and reductive elimination to form the new C-C bond and regenerate the active catalyst. libretexts.orglibretexts.orgyoutube.com For heteroaryl boronic acids like (3-Cyanofuran-2-yl)boronic acid, specific conditions are often required to achieve high efficiency and overcome potential side reactions.

Palladium complexes are the most common catalysts for Suzuki-Miyaura couplings. libretexts.org For challenging substrates like heteroaryl boronic acids, specific palladium sources and ligands are employed to ensure high yields and selectivity.

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a robust and widely used air-stable precatalyst. The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com It is often effective for coupling heteroaryl boronic acids. nih.gov

Pd(OAc)₂ (Palladium(II) acetate): This is a common and less expensive palladium(II) source. libretexts.org It is not a precatalyst and must be combined with a suitable ligand, such as a phosphine (B1218219), in the reaction mixture to form the active Pd(0) species in situ. yonedalabs.com The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for coupling heteroaryl chlorides and other challenging substrates. researchgate.netorganic-chemistry.org The combination of Pd(OAc)₂ with ligands like SPhos or XPhos has proven effective for a broad range of heteroarylboronic acids. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reaction Conditions for Heteroaryl Boronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Coupling Partners | Yield (%) | Reference |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | Pyridine-2-sulfonyl fluoride (B91410) + Furan-2-boronic acid | 70 | nih.gov |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane / H₂O | 60 | Aryl Halide + Heteroaryl Boronic Acid | High | harvard.edu |

| Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | Dioxane / H₂O | 120 | Iodo compound + Boronic ester | 53 | mdpi.com |

This table presents general conditions for related heteroaryl boronic acids to illustrate typical methodologies.

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. mdpi.comnih.gov Nickel is particularly effective for coupling with challenging substrates, including heteroaryl chlorides and phenol (B47542) derivatives. nih.gov Given the successful application of nickel catalysts for the coupling of 3-furanylboronic acid, a similar methodology is expected to be effective for its 3-cyano derivative. orgsyn.org

A common and effective air-stable precatalyst is NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride). nih.govorgsyn.org This catalyst has been successfully used to couple 3-furanylboronic acid with 5-bromopyrimidine (B23866) in the green solvent tert-amyl alcohol, achieving a high yield. orgsyn.org Such protocols demonstrate high functional group tolerance, accommodating heterocycles like pyridine, pyrimidine, and pyrazole. nih.govnih.gov

Table 2: Example of Nickel-Catalyzed Suzuki-Miyaura Coupling of a Furan (B31954) Boronic Acid

| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂(PCy₃)₂ | 5-Bromopyrimidine | 3-Furanylboronic acid | K₃PO₄ | tert-Amyl alcohol | 120 | 97 | orgsyn.org |

This table shows a specific example for the closely related 3-furanylboronic acid.

The success of a Suzuki-Miyaura coupling depends on the nature of both the boronic acid and the halide coupling partner. For (3-Cyanofuran-2-yl)boronic acid, key considerations include the stability of the furanoboronic acid itself and the compatibility of the cyano group.

Substrate Scope : The reaction is expected to be compatible with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates. harvard.eduorganic-chemistry.org However, five-membered heteroaromatic boronic acids, particularly 2-substituted furans, can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions. nih.govmdpi.com This instability can lead to lower yields. The use of potassium heteroaryltrifluoroborates, which are more stable precursors to boronic acids, can sometimes mitigate this issue by slowly releasing the boronic acid into the reaction mixture. researchgate.net

Functional Group Compatibility : The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance. nih.gov The presence of a nitrile (cyano) group on the boronic acid is generally well-tolerated in palladium-catalyzed couplings, making (3-Cyanofuran-2-yl)boronic acid a viable substrate for creating complex molecules. nih.govresearchgate.net Other functional groups such as esters, ketones, and amides are also typically compatible. mdpi.comnih.gov

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions, especially with sensitive substrates like heteroaryl boronic acids. numberanalytics.comnumberanalytics.comnih.gov

Temperature : Reaction temperatures typically range from room temperature to over 100 °C. numberanalytics.com Increased temperature often enhances the reaction rate but can also accelerate the degradation of unstable substrates or catalysts. mdpi.com For instance, coupling of furan boronic acids may require carefully controlled temperatures to balance reactivity with stability.

Base : A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. harvard.edulibretexts.org Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). youtube.com The choice of base can significantly impact the reaction outcome; for example, K₃PO₄ is often favored for heteroaryl couplings. nih.govorgsyn.org

Solvent : A variety of solvents can be used, with common choices being toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). numberanalytics.com Often, a mixture of an organic solvent and water is used, as water can play a beneficial role in the catalytic cycle. harvard.edu However, for substrates prone to protodeboronation, anhydrous conditions might be preferred. nih.gov The use of "green" solvents like 2-Me-THF and tert-amyl alcohol is also becoming more common. nih.gov

Presence of Water and Oxygen : While the Suzuki reaction can often be run in the presence of water, its effect can be substrate-dependent. Water can facilitate the dissolution of the inorganic base and influence the catalytic cycle. harvard.edu However, for boronic acids susceptible to protodeboronation, excess water could be detrimental. nih.gov Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) because oxygen can oxidize the active Pd(0) catalyst and lead to the formation of homocoupling byproducts. yonedalabs.com

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. mdpi.comvapourtec.com The Suzuki-Miyaura reaction has been successfully adapted to flow systems, often using packed-bed reactors with heterogeneous (immobilized) palladium catalysts. mdpi.commdpi.com

Other Metal-Catalyzed Coupling Reactions

Beyond the widely recognized Suzuki-Miyaura coupling, (3-Cyanofuran-2-yl)boronic acid is a potential substrate for a variety of other metal-catalyzed transformations, enabling the formation of diverse chemical bonds.

Chan-Lam Coupling (C-N and C-O bond formation)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically C-N and C-O bonds, from aryl boronic acids and amines or alcohols, respectively. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org The reaction is generally tolerant of a wide array of functional groups. Notably, the presence of a nitrile group on the aryl boronic acid does not necessarily inhibit the reaction, suggesting that (3-Cyanofuran-2-yl)boronic acid could be a viable substrate for this transformation. wikipedia.org

The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

While specific examples detailing the use of (3-Cyanofuran-2-yl)boronic acid in Chan-Lam couplings are not prevalent in the surveyed literature, the general applicability of the reaction to other heteroaryl boronic acids suggests its potential utility. For instance, various N-aryl heterocycles have been synthesized using this method. researchgate.net

Table 1: General Chan-Lam Coupling of Arylboronic Acids with Amines and Phenols

| Arylboronic Acid | Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Aniline | Cu(OAc)₂, Pyridine | CH₂Cl₂ | N-Phenylaniline | 90 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂, Et₃N | CH₂Cl₂ | 4-Methoxydiphenyl ether | 85 | organic-chemistry.org |

| 2-Naphthylboronic acid | Imidazole | [Cu(OH)·TMEDA]₂Cl₂ | CH₂Cl₂ | 1-(Naphthalen-2-yl)-1H-imidazole | 95 | thieme-connect.de |

| Cyclopropylboronic acid | 4-Nitrophenol | Cu(OAc)₂, 1,10-phenanthroline | Toluene | 1-Cyclopropoxy-4-nitrobenzene | 78 | nih.gov |

Note: This table represents the general scope of the Chan-Lam coupling. Specific data for (3-Cyanofuran-2-yl)boronic acid was not available in the searched literature.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid to produce a ketone. nih.govwikipedia.org This reaction is particularly noteworthy as it proceeds under neutral conditions, which allows for the synthesis of highly functionalized and base-sensitive molecules. organic-chemistry.org The initial iteration of this reaction utilized a catalytic amount of a palladium(0) complex and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.org

The proposed mechanism for the first-generation reaction involves the coordination of the thioester to the copper(I) salt, followed by oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond. Transmetalation with the boronic acid and subsequent reductive elimination yields the ketone product. wikipedia.org Later generations of this reaction have been developed that are catalytic in copper. wikipedia.org

Although the Liebeskind-Srogl coupling has been applied to a range of boronic acids for the synthesis of various ketones, specific examples employing (3-Cyanofuran-2-yl)boronic acid are not documented in the available literature. nih.govsynarchive.com

Table 2: General Liebeskind-Srogl Coupling of Boronic Acids with Thioesters

| Boronic Acid | Thioester | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | S-Phenyl thiobenzoate | Pd₂(dba)₃, TFP, CuTC | THF | Benzophenone | 91 | organic-chemistry.org |

| Vinylboronic acid | S-Ethyl thioacetate | Pd(PPh₃)₄, CuTC | THF | 3-Penten-2-one | 85 | synarchive.com |

| 4-Tolylboronic acid | S-Phenyl 4-methoxythiobenzoate | Pd₂(dba)₃, TFP, CuTC | THF | 4-Methoxy-4'-methylbenzophenone | 88 | organic-chemistry.org |

Note: This table illustrates the general utility of the Liebeskind-Srogl reaction. Data for (3-Cyanofuran-2-yl)boronic acid was not found in the surveyed literature.

Heck-Suzuki Cascade Reactions

Cascade reactions, which involve two or more sequential transformations in a single pot, are highly efficient for the rapid construction of molecular complexity. The Heck-Suzuki cascade reaction combines a palladium-catalyzed Heck reaction with a Suzuki coupling. This powerful strategy allows for the formation of multiple carbon-carbon bonds in one synthetic operation.

While the concept of Heck-Suzuki cascades is well-established for creating diverse molecular architectures, the application of (3-Cyanofuran-2-yl)boronic acid in such a sequence is not specifically described in the reviewed scientific literature. The general reactivity of furan-based boronic acids in standard Suzuki couplings is known, but their participation in a Heck-Suzuki cascade would depend on the specific substrates and reaction conditions. nih.gov

Palladium-Catalyzed Aerobic Oxidative Coupling (e.g., 2,5-oxyarylation of furans)

Palladium-catalyzed aerobic oxidative couplings represent a green and efficient method for the formation of C-C and C-O bonds. A notable example is the 2,5-oxyarylation of furans, which allows for the synthesis of spiroacetal structures from α-hydroxyalkylfurans and boronic acids. nih.gov This reaction proceeds via an aerobic oxidative process, using molecular oxygen as the ultimate oxidant. nih.govresearchgate.net

This transformation provides a direct route to valuable unsaturated spiroacetals from furan derivatives. nih.gov While this methodology has been applied to various boronic acids, specific research detailing the use of (3-Cyanofuran-2-yl)boronic acid in the 2,5-oxyarylation of furans is not available in the searched sources. nih.govresearchgate.net

Transition Metal-Free Reactions

While metal-catalyzed reactions are powerful, transition metal-free alternatives are gaining increasing attention due to their potential for reduced cost, lower toxicity, and simplified purification.

Ring-Opening Reactions of Furfuryl Alcohols with Boronic Acids (e.g., cascade addition to functionalized γ-ketoaldehydes)

A significant transition metal-free transformation involving furan derivatives is the ring-opening of furfuryl alcohols with boronic acids. This reaction leads to the formation of functionalized γ-ketoaldehydes. rsc.org The process is notable for constructing a new C-C bond at the C-4 position of the original furan ring and is tolerant of substitution at the C-3 and C-4 positions. rsc.orgresearchgate.net This tolerance suggests that (3-Cyanofuran-2-yl)boronic acid could be a suitable partner in this type of reaction. The reaction is typically promoted by an acid, such as tartaric acid. rsc.orgresearchgate.net

Despite the potential compatibility, specific examples of this cascade addition-ring-opening reaction with (3-Cyanofuran-2-yl)boronic acid are not detailed in the reviewed literature. rsc.orgresearchgate.net

Transformations Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is significantly influenced by the electronic nature of the aromatic ring to which it is attached. In the case of (3-cyanofuran-2-yl)boronic acid, the furan ring is an electron-rich heterocycle, while the cyano group at the 3-position acts as an electron-withdrawing group. This substitution pattern is expected to modulate the reactivity of the boronic acid moiety.

Protodeboronation Studies

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common decomposition pathway for boronic acids, particularly under the conditions of cross-coupling reactions. The rate of this process is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl or heteroaryl group.

Extensive studies on various heteroaromatic boronic acids have revealed that the rate of protodeboronation is significantly influenced by the pH of the medium. Generally, the reaction can proceed through several mechanistic pathways. These include acid-catalyzed, base-catalyzed, and uncatalyzed pathways. The pH-rate profiles for the protodeboronation of heteroaromatic boronic acids often exhibit a complex dependence on the pH, with rate maxima observed at specific pH values. For many heteroaromatic boronic acids, the protodeboronation is slowest at intermediate pH ranges and accelerates at both low and high pH.

The mechanism often involves the protonation or deprotonation of the boronic acid or the heteroaromatic ring, which in turn affects the susceptibility of the carbon-boron bond to cleavage. For furan boronic acids, the electron-rich nature of the furan ring can influence the stability of intermediates in the protodeboronation process. The presence of the electron-withdrawing cyano group in (3-cyanofuran-2-yl)boronic acid is expected to decrease the electron density of the furan ring, which could potentially influence its rate of protodeboronation compared to unsubstituted furan-2-ylboronic acid.

Table 1: General pH-Rate Profile Trends for Heteroaromatic Boronic Acids

| pH Range | General Effect on Protodeboronation Rate |

| Acidic (low pH) | Rate often increases |

| Neutral | Rate is often at a minimum |

| Basic (high pH) | Rate often increases |

Note: This table represents generalized trends and the specific pH-rate profile for (3-Cyanofuran-2-yl)boronic acid has not been experimentally determined.

The stability of heteroaromatic boronic acids can be influenced by the presence of various additives. For instance, certain additives can accelerate or decelerate the rate of protodeboronation. In some cases, the formation of more stable boronate esters or other derivatives can protect the boronic acid from decomposition. While specific studies on additives for (3-cyanofuran-2-yl)boronic acid are lacking, general principles suggest that complexing agents or reagents that modify the pH of the reaction mixture could affect its stability.

Oxidation Reactions

Boronic acids can undergo oxidation to the corresponding phenols. This transformation is often observed as a side reaction in cross-coupling processes. The susceptibility of a boronic acid to oxidation depends on the reaction conditions, including the presence of oxidizing agents and the electronic nature of the organic substituent. The electron-rich furan ring might make (3-cyanofuran-2-yl)boronic acid susceptible to oxidation, although the electron-withdrawing cyano group could potentially modulate this reactivity.

Hydrolysis of Boronates (e.g., organotrifluoroborates)

Organotrifluoroborates, which are derivatives of boronic acids, are often used as stable precursors in organic synthesis. The hydrolysis of organotrifluoroborates to the corresponding boronic acids is a crucial step for their participation in reactions like the Suzuki-Miyaura coupling. The rate of hydrolysis is dependent on the electronic and steric properties of the organic group. For heteroaromatic trifluoroborates, the hydrolysis can be influenced by the nature of the heteroaromatic ring. It is plausible that a (3-cyanofuran-2-yl)trifluoroborate salt could be synthesized and subsequently hydrolyzed to release (3-cyanofuran-2-yl)boronic acid under specific conditions. General methods for the hydrolysis of organotrifluoroborates often involve the use of aqueous bases or acids.

Reactivity of the Cyano Group

The cyano group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. ebsco.com Its reactivity in (3-cyanofuran-2-yl)boronic acid is influenced by its position on the electron-rich furan ring and the presence of the adjacent boronic acid moiety.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org Common reactions of the cyano group include hydrolysis to carboxylic acids or amides, reduction to amines, and addition of organometallic reagents to form ketones. libretexts.org

Table 2: Potential Transformations of the Cyano Group in (3-Cyanofuran-2-yl)boronic Acid

| Reaction Type | Reagents and Conditions (General) | Expected Product |

| Hydrolysis | Acid or base catalysis, water | Furan-2-yl(3-carboxy)boronic acid or Furan-2-yl(3-carbamoyl)boronic acid |

| Reduction | e.g., LiAlH₄, H₂/catalyst | (3-(Aminomethyl)furan-2-yl)boronic acid |

| Addition of Grignard Reagents | RMgX, followed by hydrolysis | (3-Acylfuran-2-yl)boronic acid |

Note: The compatibility of these reactions with the boronic acid moiety would need to be considered, as the boronic acid group can also react under some of these conditions.

The electronic interplay between the electron-donating furan ring, the electron-withdrawing cyano group, and the boronic acid functionality makes (3-cyanofuran-2-yl)boronic acid an interesting substrate for further synthetic explorations. However, detailed experimental investigations are required to fully elucidate the specific reactivity and transformations of this particular compound.

Nitrile Reactivity in Organic Synthesis

The nitrile, or cyano (-CN), group is a valuable functional group in organic synthesis due to its stability and its ability to be converted into several other functionalities. nih.gov The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity allows for a range of transformations of (3-Cyanofuran-2-yl)boronic acid at the C3-position.

Common transformations of the nitrile group that are applicable to (3-Cyanofuran-2-yl)boronic acid include hydrolysis, reduction, and addition of organometallic reagents. These reactions provide access to key functional groups such as carboxylic acids, amines, and ketones, respectively.

Hydrolysis to Carboxylic Acids and Amides:

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. researchgate.net

Acid-catalyzed hydrolysis: Heating (3-Cyanofuran-2-yl)boronic acid with an aqueous acid, such as hydrochloric acid, would be expected to protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating attack by water. This process leads to the formation of an amide intermediate, which upon further heating, hydrolyzes to the corresponding carboxylic acid, 2-borono-furan-3-carboxylic acid. It is important to consider that the acidic conditions could potentially lead to protodeboronation, the cleavage of the carbon-boron bond. nih.gov

Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide (B78521), involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. This initially forms an iminate which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions would yield the carboxylate salt. Subsequent acidification would then produce the 2-borono-furan-3-carboxylic acid.

Reduction to Amines:

The reduction of the nitrile group provides a direct route to primary amines. Several reducing agents can be employed for this transformation.

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. researchgate.net However, the chemoselectivity of this reaction in the presence of a boronic acid needs to be considered, as LiAlH₄ can also reduce boronic acids. A milder approach or protection of the boronic acid group, for instance as a boronic ester, might be necessary to achieve selective reduction of the nitrile.

Catalytic Hydrogenation: Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas is another common method for nitrile reduction. The conditions for catalytic hydrogenation can often be tuned to be milder and more chemoselective.

Addition of Organometallic Reagents to form Ketones:

Grignard reagents (RMgX) can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield a ketone. This reaction allows for the introduction of a new carbon-carbon bond at the C3-position of the furan ring, leading to the formation of 3-acylfuran-2-boronic acid derivatives.

Potential for Further Derivatization of the Nitrile Functionality

The nitrile group of (3-Cyanofuran-2-yl)boronic acid serves as a gateway for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The primary derivatives, namely the carboxylic acid, amine, and ketones, can be further functionalized.

The 2-borono-furan-3-carboxylic acid can undergo esterification or amidation reactions to produce a variety of esters and amides. These derivatives can be explored for their biological activities.

The (3-(aminomethyl)furan-2-yl)boronic acid provides a nucleophilic amine that can be acylated, alkylated, or used in the formation of sulfonamides and ureas. These transformations are fundamental in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

The 3-acylfuran-2-boronic acid derivatives, obtained from the reaction with Grignard reagents, possess a ketone functionality that can be subjected to further reactions. For instance, the ketone can be reduced to a secondary alcohol, converted to an oxime, or used in olefination reactions like the Wittig reaction.

The strategic manipulation of the nitrile group, in concert with the reactivity of the boronic acid in cross-coupling reactions, makes (3-Cyanofuran-2-yl)boronic acid a valuable bifunctional building block in synthetic organic chemistry.

Mechanistic Investigations of 3 Cyanofuran 2 Yl Boronic Acid Chemistry

Catalytic Cycle Elucidation in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a well-defined catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org For (3-cyanofuran-2-yl)boronic acid, this cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition Step

The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. wikipedia.orglibretexts.org This fundamental step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a Pd(II) species. researchgate.netdatapdf.com The reactivity order for the organic halides is typically I > Br >> Cl. acs.org While several mechanisms for oxidative addition have been proposed, including concerted and nucleophilic displacement pathways, the specific pathway can be influenced by the nature of the ligands on the palladium catalyst and the substrate itself. chemrxiv.orgchemrxiv.org For many aryl halides, the reaction is believed to proceed through the formation of a pre-reaction complex between the Pd(0) species and the aryl halide, followed by the cleavage of the C-X bond. researchgate.netdatapdf.com The presence of electron-rich ligands on the palladium can favor the formation of these intermediates. chemrxiv.org

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex. wikipedia.orglibretexts.org |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. wikipedia.orgrsc.org |

| Reductive Elimination | The coupled product (R-R') is formed, and the Pd(0) catalyst is regenerated. wikipedia.orgutrgv.edu |

Transmetalation Step

Following oxidative addition, the crucial transmetalation step occurs, where the 3-cyanofuranyl group is transferred from the boron atom to the palladium(II) center. wikipedia.orgrsc.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.orgyoutube.com The exact mechanism of transmetalation has been a subject of extensive investigation, with studies suggesting the formation of intermediates involving a palladium-oxygen-boron (Pd-O-B) linkage. libretexts.orgillinois.edu Two distinct pre-transmetalation intermediates have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The pathway taken can depend on the concentration of the phosphine (B1218219) ligand. illinois.edu The base plays a critical role in this step by promoting the formation of the boronate, thereby enhancing the polarization of the organic ligand and facilitating its transfer to the palladium. organic-chemistry.org

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination, where the newly formed carbon-carbon bond is created, and the desired biaryl product is released from the palladium complex. wikipedia.org This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. utrgv.eduyoutube.com Reductive elimination is generally considered a unimolecular process and is favored by a decrease in electron density and steric crowding at the palladium center. utrgv.edu The trans-complex formed after transmetalation typically undergoes isomerization to a cis-complex before reductive elimination can occur. youtube.com

Influence of Base and Solvent on Mechanistic Pathways

The choice of base and solvent significantly impacts the efficiency and outcome of the Suzuki-Miyaura coupling. The base is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.orgyoutube.com Strong bases generally facilitate this step. hes-so.ch However, for base-sensitive substrates like some heteroaryl boronic acids, the use of a strong base can lead to undesired side reactions, such as protodeboronation. nih.govnih.gov In such cases, carefully selected conditions, sometimes even base-free, are required. nih.gov

Solvents play a multifaceted role by influencing the solubility of reagents, stabilizing catalytic species, and modulating the reactivity of the base and boronic acid. hes-so.ch Biphasic solvent systems, often involving water, are common in Suzuki-Miyaura reactions. hes-so.chresearchgate.net The use of water is advantageous due to its low cost, non-flammability, and non-toxic nature. hes-so.ch The choice of organic cosolvent in these systems can affect reaction rates, with factors like viscosity and water solubility playing a role. hes-so.ch For instance, in some systems, a mixture of methanol (B129727) and water has been found to be optimal. researchgate.net

| Parameter | Influence on the Catalytic Cycle | Key Findings |

| Base | Activates the boronic acid for transmetalation. organic-chemistry.orgyoutube.com | Strong bases can accelerate transmetalation but may also cause decomposition of sensitive boronic acids. hes-so.chnih.gov The choice of base and solvent are often interdependent. researchgate.net |

| Solvent | Solubilizes reactants and catalyst, stabilizes intermediates, and can influence reaction rate and selectivity. hes-so.ch | Water is a green and effective solvent, often used in biphasic systems. hes-so.ch Solvent viscosity and ability to dissolve the base are important factors. hes-so.ch |

Non-Catalytic Reaction Mechanisms

Beyond its role in cross-coupling, (3-cyanofuran-2-yl)boronic acid can participate in non-catalytic reactions, most notably the formation and hydrolysis of boronate esters.

Mechanism of Boronate Ester Formation and Hydrolysis

Boronic acids exist in equilibrium with their corresponding boronate anions in aqueous solution. acs.orgaablocks.com The formation of a boronate ester occurs through the reaction of the boronic acid with a diol. aablocks.com Mechanistically, it is now understood that the reaction primarily proceeds through the attack of the diol on the neutral, sp2-hybridized boronic acid, rather than the sp3-hybridized boronate anion. aablocks.com This esterification is a reversible process. aablocks.com

The hydrolysis of boronate esters is the reverse reaction and is a critical consideration, for example, in the context of protecting groups. The mechanism of hydrolysis can be complex and is influenced by pH and the structure of the boronic ester. nih.govchemrxiv.org For some boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates, two distinct hydrolysis mechanisms have been identified: a fast, base-mediated pathway and a slower, neutral pathway involving water. nih.gov The fast pathway involves the rate-limiting attack of hydroxide (B78521) at a carbonyl carbon of the chelating agent. nih.gov The slow, neutral hydrolysis is believed to proceed via the rate-limiting cleavage of the B-N bond by water molecules. nih.gov The furan (B31954) ring itself can also undergo hydrolysis under acidic conditions. chemtube3d.com

Mechanistic Aspects of Ring-Opening Reactions

The furan ring, a stable aromatic heterocycle, can undergo ring-opening reactions under specific, often forcing, conditions. For (3-Cyanofuran-2-yl)boronic acid, the presence of an electron-withdrawing cyano group influences the ring's susceptibility to cleavage. The primary mechanisms for furan ring-opening are acid-catalyzed hydrolysis and oxidative cleavage.

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the furan ring can be cleaved. acs.org The process is initiated by the protonation of the furan ring, which is typically the rate-limiting step. acs.org Computational studies on furan itself show that protonation at the Cα position (adjacent to the oxygen) is energetically more favorable than at the Cβ position. acs.orgresearchgate.net Following protonation, a nucleophile, such as water, attacks the ring. This leads to the formation of dihydrofuranol intermediates. acs.orgresearchgate.net Subsequent protonation of the ring oxygen in these intermediates facilitates the final ring-opening, yielding a 1,4-dicarbonyl compound, in this case, a derivative of 4-hydroxy-2-butenal. acs.orgresearchgate.net The reaction's progression is highly dependent on the substituents present on the furan ring; their electronic effects can significantly alter reactivity and product distribution. researchgate.netrsc.org The presence of additional water during acid-catalyzed processes can also be more influential on the degree of ring-opening than the specific type of acid initiator used. mdpi.com

Oxidative Cleavage: Furan rings are also susceptible to oxidative cleavage, a transformation that has been widely used in organic synthesis to access 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua Various oxidizing agents can effect this transformation. researchgate.net For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are proposed to act via a 1,4-electrophilic attack on the furan ring, forming an intermediate that subsequently breaks down to yield a cis-enedione, which may then isomerize to the more stable trans product. chempedia.info Other methods involve reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂), which can convert 2-substituted furans into 4-oxo-2-alkenoic acids. acs.org These oxidative processes can lead to the complete degradation of the furan ring, affording carboxylic acids, effectively using the furan as a masked carboxyl group. organicreactions.orgdntb.gov.ua

| Mechanistic Pathway | Key Steps | Intermediate(s) | Final Product Type | Influencing Factors |

| Acid-Catalyzed Hydrolysis | 1. Rate-limiting protonation of the furan ring (Cα favored). acs.orgresearchgate.net 2. Nucleophilic attack by water. 3. Protonation of the endocyclic oxygen. 4. C-O bond cleavage. acs.org | Protonated furan, Dihydrofuranol acs.orgresearchgate.net | 1,4-dicarbonyl compound acs.org | Acid concentration, Water content mdpi.com, Substituent electronic effects researchgate.netrsc.org |

| Oxidative Cleavage | 1. Attack by an oxidizing agent (e.g., electrophilic attack by PCC). chempedia.info 2. Formation of a cyclic intermediate. 3. Ring cleavage to form an enedione. | Cyclic chromate (B82759) ester (with PCC) chempedia.info | cis or trans-1,4-Dicarbonyl compound, 4-Oxoalkenoic acid organicreactions.orgacs.org | Oxidizing agent, Reaction conditions, Substituents researchgate.net |

Pathways of Protodeboronation

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a significant and often undesired side reaction in processes like Suzuki-Miyaura cross-coupling. nih.gov The stability of (3-Cyanofuran-2-yl)boronic acid is intrinsically linked to its propensity to undergo this reaction, which is highly dependent on factors such as pH, temperature, and the specific form of the boronic species (acid vs. ester). ed.ac.ukacs.org

Mechanistic studies have identified several distinct pathways for the protodeboronation of aryl and heteroaryl boronic acids: nih.gov

Acid-Catalyzed Pathway (k₁): At low pH, the reaction can proceed via a specific acid-catalyzed electrophilic substitution, where a proton directly replaces the boron moiety on the aromatic ring. ed.ac.uk

Base-Catalyzed Pathway (k₂): Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. ed.ac.uk This boronate species then undergoes a rate-limiting reaction with a proton source, typically water, to yield the protodeboronated arene. ed.ac.ukresearchgate.net For many heteroarylboronic acids, this is a dominant decomposition pathway, especially at the high pH values often used in cross-coupling reactions. ed.ac.ukresearchgate.net

Self/Auto-Catalysis (k₂cat): In a pH range close to the pKa of the boronic acid, both the neutral boronic acid and the anionic boronate are present in significant concentrations. ed.ac.uknih.gov Under these conditions, the neutral boronic acid can act as a catalyst, accelerating the protodeboronation of the boronate anion. nih.govcore.ac.uk

Zwitterionic Intermediate Pathway: Certain basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, can form a zwitterionic intermediate under neutral pH conditions. This species can undergo rapid unimolecular fragmentation, leading to swift protodeboronation. ed.ac.uknih.gov

Transient Aryl Anion Pathway: For highly electron-deficient arylboronic acids, an alternative base-catalyzed mechanism involves the formation of a transient aryl anion, which is then protonated. nih.govresearchgate.net

| Protodeboronation Pathway | pH Range | Key Reactant Species | Mechanism | Rate Dependence |

| Acid-Catalyzed | Low (e.g., 1-3) | ArB(OH)₂ | Electrophilic substitution of boron by H⁺. ed.ac.uk | Dependent on [H⁺]. ed.ac.uk |

| Base-Catalyzed | High (e.g., >10) | [ArB(OH)₃]⁻ (Boronate) | Rate-limiting reaction of boronate with water. ed.ac.ukresearchgate.net | Dependent on [OH⁻]. researchgate.net |

| Self/Auto-Catalysis | Neutral (pH ≈ pKa) | ArB(OH)₂ and [ArB(OH)₃]⁻ | ArB(OH)₂ catalyzes the decomposition of [ArB(OH)₃]⁻. nih.govcore.ac.uk | Dependent on concentrations of both acid and boronate. nih.gov |

| Zwitterionic Fragmentation | Neutral | Zwitterionic boronic acid | Unimolecular fragmentation of the C-B bond. ed.ac.uknih.gov | Can be very rapid at neutral pH for specific heterocycles. ed.ac.uk |

| Aryl Anion Formation | High | [ArB(OH)₃]⁻ | Formation and subsequent protonation of a transient Ar⁻. nih.gov | Favored by highly electron-withdrawing groups. nih.gov |

Stereochemical and Regiochemical Control

In reactions utilizing (3-Cyanofuran-2-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, achieving high levels of chemo- and regioselectivity is paramount. The goal is to form a new carbon-carbon bond exclusively at the C2 position of the furan ring, where the boronic acid is located, without unwanted reactions at other sites.

Regiochemical Control: The regioselectivity of cross-coupling reactions is primarily dictated by the placement of the boronic acid group and the halide (or triflate) on the respective coupling partners. For (3-Cyanofuran-2-yl)boronic acid, the reaction is designed to occur at the C-B bond. The primary challenge to regioselectivity is preventing competitive protodeboronation, which would lead to the formation of 3-cyanofuran instead of the desired coupled product. nih.gov

Several factors influence this control:

Catalyst and Ligands: The choice of palladium catalyst and its associated ligands is crucial. Specific ligands can promote the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) while minimizing side reactions. libretexts.orgyoutube.com

Base: The base is necessary to activate the boronic acid for transmetalation but can also promote protodeboronation. youtube.comnih.gov The choice and concentration of the base are critical for balancing reactivity and stability.

Solvent and Temperature: Anhydrous conditions or specific aqueous solvent systems can be chosen to manage the stability of the boronic acid and influence reaction rates. researchgate.net Lower temperatures can sometimes suppress protodeboronation.

Protecting Groups: In some cases, boronic acids are converted to more stable derivatives, such as potassium organotrifluoroborates or MIDA boronates, which are less prone to protodeboronation and participate efficiently in the coupling reaction. nih.gov

Stereochemical Control: For reactions involving sp²-hybridized centers like the furan ring of (3-Cyanofuran-2-yl)boronic acid, the concept of stereochemistry primarily relates to the retention of configuration of the coupling partners. The Suzuki-Miyaura reaction is known to proceed with retention of the stereochemistry of both the organoboron reagent and the organic halide if they possess stereogenic centers (e.g., on vinyl groups). libretexts.org For the coupling of two aromatic rings, this aspect is not a primary concern. However, ensuring the reaction is highly regioselective is the key to controlling the final product's constitution.

| Control Factor | Influence on Regiochemistry | Influence on Stereochemistry | Mechanistic Rationale |

| Catalyst/Ligand | Directs coupling to the C-B bond; can suppress protodeboronation. youtube.com | N/A for this substrate. | Optimizes rates of oxidative addition and reductive elimination over decomposition pathways. libretexts.org |

| Base | Activates boronic acid for transmetalation but can cause protodeboronation. nih.govnih.gov | N/A for this substrate. | Forms the reactive boronate species; excess base can lead to undesired C-B bond cleavage. nih.gov |

| Solvent/Temperature | Affects solubility, stability, and reaction rates. Anhydrous conditions can limit protodeboronation. researchgate.net | N/A for this substrate. | Modulates the equilibrium between the boronic acid and boronate and their respective decomposition rates. ed.ac.uk |

| Boron Reagent Form | Use of esters (e.g., MIDA) or trifluoroborates enhances stability against protodeboronation. nih.gov | N/A for this substrate. | Tetracoordinate boron species like trifluoroborates are generally more stable than tricoordinate boronic acids. nih.gov |

Derivatization and Functionalization Strategies of 3 Cyanofuran 2 Yl Boronic Acid

Formation of Boronate Esters and Boronic Anhydrides

A prominent feature of boronic acids is their ability to reversibly form esters with diols in aqueous solutions. sigmaaldrich.com This reactivity is central to many of their applications.

Esterification for Protection or Isolation

Boronic acids can be converted to boronate esters through reactions with alcohols and diols. wikipedia.org This esterification is often employed as a protective strategy in multi-step syntheses. Boronate esters are generally stable to air and chromatography, making them suitable for purification and spectroscopic analysis. sigmaaldrich.com For instance, N-methyliminodiacetic acid (MIDA) protected boronate esters are a class of reagents that are benchtop-stable and unreactive under anhydrous cross-coupling conditions, but can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.com This allows for the protection of the boronic acid moiety while other parts of the molecule undergo reaction.

The self-condensation of boronic acids can lead to the formation of cyclic trimers known as boroxins, which are a type of boronic anhydride. wikipedia.orgorgsyn.org This dehydration can occur upon standing at room temperature. orgsyn.org Boronic anhydrides can be converted back to the corresponding boronic acid by recrystallization from water. orgsyn.org

Conversion to Organotrifluoroborates

(3-Cyanofuran-2-yl)boronic acid can be converted to its corresponding potassium organotrifluoroborate salt. This transformation provides a highly stable form of the organoboron compound. researchgate.net Organotrifluoroborates are generally crystalline solids that are stable to air and moisture, which facilitates their handling and storage. nih.govresearchgate.net The increased stability of the trifluoroborate moiety allows for a wider range of reaction conditions to be used for modifying other parts of the molecule without cleaving the carbon-boron bond. researchgate.net The hydrolysis of organotrifluoroborates back to the active boronic acid can be controlled, which is advantageous in applications like Suzuki-Miyaura cross-coupling reactions where a slow release of the boronic acid can minimize side reactions. nih.govresearchgate.net Studies have shown that the hydrolysis rates of organotrifluoroborates are dependent on various factors, including the nature of the organic group and the pH of the medium. nih.govresearchgate.net For some organotrifluoroborates, including those with furyl moieties, acid catalysis is required for efficient hydrolysis. nih.govresearchgate.net

Reversible Covalent Complexation

The Lewis acidic nature of the boron atom in boronic acids allows for reversible covalent interactions with Lewis bases. researchgate.net This property is the foundation for their use in molecular recognition and sensing.

Interactions with Lewis Base Donors (e.g., diols, saccharides, amino acids, hydroxamic acids)

Boronic acids are well-known for their ability to form stable, cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction is particularly strong with saccharides, which are rich in diol motifs. nih.govnih.gov The formation of these boronate esters is a reversible covalent process, and the stability of the complex is influenced by factors such as the pH of the solution and the specific arrangement of the hydroxyl groups on the saccharide. nih.govresearchgate.net

Beyond diols and saccharides, boronic acids can also interact with other Lewis base donors. These include α-amino acids and hydroxamic acids. wikipedia.org The ability to bind to a diverse range of biologically relevant molecules makes boronic acids valuable tools in chemical biology. nih.gov

Applications in Molecular Recognition Research

The reversible covalent binding of boronic acids to diol-containing molecules has been extensively exploited in the field of molecular recognition. nih.govnih.gov By incorporating a boronic acid moiety into a larger molecular scaffold that also contains a reporter group (e.g., a fluorophore), sensors for saccharides can be developed. nih.gov The binding event between the boronic acid and the saccharide modulates the properties of the reporter group, leading to a detectable signal. nih.gov

This principle has been applied to create fluorescent sensors for the detection of specific saccharides. nih.gov The selectivity of these sensors can be tuned by modifying the structure of the boronic acid receptor. Furthermore, the unique binding profiles of a boronic acid with different saccharides can be used in array-based sensing to differentiate between various sugars. nih.gov

Selective Functionalization of the Furan (B31954) Ring and Cyano Group

The furan ring and the cyano group of (3-cyanofuran-2-yl)boronic acid offer additional opportunities for chemical modification.

The furan ring is susceptible to electrophilic substitution reactions. pharmaguideline.com However, the presence of the electron-withdrawing cyano and boronic acid groups can influence the reactivity and regioselectivity of these reactions. Protonation of the furan ring, particularly with electron-releasing substituents, can lead to reactive electrophiles that may undergo polymerization or ring-opening reactions. pharmaguideline.com The stability of the furan ring towards acid can be enhanced by the presence of electron-withdrawing substituents. pharmaguideline.com Functionalization can also be achieved through metal-catalyzed cross-coupling reactions, where the furan ring acts as a coupling partner.

The cyano group (nitrile) can also be a site for functionalization. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines, providing a handle for further derivatization. Additionally, the nitrile group can participate in cycloaddition reactions or be used to direct metallation at an adjacent position.

Post-Coupling Functionalization Reactions of (3-Cyanofuran-2-yl)boronic Acid

Following the successful incorporation of the (3-cyanofuran-2-yl) moiety into a new molecular framework via cross-coupling reactions, the resulting 2-aryl-3-cyanofuran structure presents a versatile platform for further chemical transformations. The reactivity of both the cyano group and the furan ring can be exploited to introduce additional complexity and functionality, thereby expanding the chemical space accessible from this building block. These post-coupling modifications are critical for the development of novel compounds with tailored properties for various applications in medicinal chemistry and materials science.

The primary sites for post-coupling functionalization on the 2-aryl-3-cyanofuran scaffold are the nitrile (cyano) group and the furan ring itself. The strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives, including carboxamides, carboxylic acids, amines, and more complex heterocyclic systems.

Transformations of the Cyano Group

The cyano group in 2-aryl-3-cyanofurans is a valuable functional handle that can be converted into several other important chemical entities. The most common transformations include hydrolysis to amides and carboxylic acids, and reduction to primary amines.

Hydrolysis to Amides and Carboxylic Acids:

The hydrolysis of the nitrile in 2-aryl-3-cyanofurans can be achieved under either acidic or basic conditions to yield the corresponding 2-aryl-3-furancarboxamide. This transformation is a well-established method for converting nitriles to amides. Further hydrolysis of the amide under more forcing conditions can lead to the formation of the corresponding 2-aryl-3-furancarboxylic acid. The choice of reaction conditions is crucial to selectively obtain either the amide or the carboxylic acid. The literature contains numerous examples of nitrile hydrolysis, and while specific studies on 2-aryl-3-cyanofurans are not extensively detailed, the general principles of this reaction are applicable. For instance, the conversion of nitriles to amides is a key step in the synthesis of various biologically active molecules.

| Reactant | Reagents and Conditions | Product | Reference |

| 2-Aryl-3-cyanofuran | H₂SO₄, H₂O, heat | 2-Aryl-3-furancarboxamide | General knowledge |

| 2-Aryl-3-cyanofuran | NaOH, H₂O₂, heat | 2-Aryl-3-furancarboxamide | General knowledge |

| 2-Aryl-3-furancarboxamide | H₃O⁺, heat | 2-Aryl-3-furancarboxylic acid | General knowledge |

Interactive Data Table: Hydrolysis of 2-Aryl-3-cyanofuran

| Reactant | Reagents | Conditions | Product |

| 2-Aryl-3-cyanofuran | H₂SO₄, H₂O | Heat | 2-Aryl-3-furancarboxamide |

| 2-Aryl-3-cyanofuran | NaOH, H₂O₂ | Heat | 2-Aryl-3-furancarboxamide |

| 2-Aryl-3-furancarboxamide | H₃O⁺ | Heat | 2-Aryl-3-furancarboxylic acid |

Reduction to Amines:

The reduction of the cyano group to a primary amine provides a route to 2-aryl-3-(aminomethyl)furans. These compounds are valuable intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and borane (B79455) complexes. The synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-(hydroxymethyl)furfural derivatives has been reported, demonstrating the feasibility of reducing furan-containing nitriles or their precursors to the corresponding amines. organic-chemistry.org A patent has also described the synthesis of 3-aminomethyl tetrahydrofuran (B95107) from furan, highlighting the utility of furan-based amines as synthetic intermediates. rsc.org

| Reactant | Reagents and Conditions | Product | Reference |

| 2-Aryl-3-cyanofuran | LiAlH₄, THF, then H₂O | 2-Aryl-3-(aminomethyl)furan | General knowledge |

| 2-Aryl-3-cyanofuran | H₂, Raney Ni, NH₃, EtOH | 2-Aryl-3-(aminomethyl)furan | General knowledge |

| 2-Aryl-3-cyanofuran | H₂, Pd/C, EtOH | 2-Aryl-3-(aminomethyl)furan | General knowledge |

Interactive Data Table: Reduction of 2-Aryl-3-cyanofuran

| Reactant | Reagents | Conditions | Product |

| 2-Aryl-3-cyanofuran | LiAlH₄, THF | 1. Reflux; 2. H₂O workup | 2-Aryl-3-(aminomethyl)furan |

| 2-Aryl-3-cyanofuran | H₂, Raney Ni, NH₃ | High pressure, elevated temperature | 2-Aryl-3-(aminomethyl)furan |

| 2-Aryl-3-cyanofuran | H₂, Pd/C | Ambient or elevated pressure | 2-Aryl-3-(aminomethyl)furan |

Transformations of the Furan Ring

The furan ring in 2-aryl-3-cyanofurans can also participate in various reactions, most notably cycloadditions, which allow for the construction of more complex polycyclic systems.

Diels-Alder Reactions:

| Reactant | Dienophile | Conditions | Product | Reference |

| 2-Aryl-3-cyanofuran | Maleic anhydride | Heat, neat or in a high-boiling solvent | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | nih.gov |

| 2-Aryl-3-cyanofuran | Dimethyl acetylenedicarboxylate | Heat, neat or in a high-boiling solvent | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | nih.gov |

Interactive Data Table: Diels-Alder Reactions of 2-Aryl-3-cyanofuran

| Reactant | Dienophile | Conditions | Product |

| 2-Aryl-3-cyanofuran | Maleic anhydride | Heat | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

| 2-Aryl-3-cyanofuran | Dimethyl acetylenedicarboxylate | Heat | Oxabicyclo[2.2.1]hepta-2,5-diene derivative |

The ability to perform these post-coupling functionalization reactions significantly enhances the synthetic utility of (3-cyanofuran-2-yl)boronic acid, making it a valuable building block for the creation of diverse and complex molecular architectures.

Computational and Theoretical Studies on 3 Cyanofuran 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules, including (3-Cyanofuran-2-yl)boronic acid.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms and characterizing the transition states. For reactions involving (3-Cyanofuran-2-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling reaction, DFT can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com

Theoretical studies on analogous systems, like the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction of aryl boronic acids, have established that oxidative addition of aryl halides can occur to a monoligated palladium complex. nih.gov The nature of the transition state in the transmetalation step, where the furan (B31954) ring would be transferred from boron to the palladium center, is of particular interest. This step is often proposed as the rate-determining step and involves the activation of the boronic acid by a base. organic-chemistry.orgnih.gov DFT calculations can model the geometry of this transition state, revealing the extent of bond breaking (C-B) and bond formation (C-Pd). For instance, in a study of a Suzuki-Miyaura reaction on a palladium-zeolite catalyst, the transition state for the C-B bond breaking of phenylboronic acid was characterized with an imaginary frequency, confirming it as a true transition state. nih.gov

Furthermore, DFT studies on the reactions of other furan derivatives, such as the hydroarylation of 3-(furan-2-yl)propenoic acids, have successfully identified reactive cationic intermediates through the analysis of their O,C-diprotonated forms. nih.govresearchgate.net This suggests that similar computational approaches could be employed to understand the electrophilic and nucleophilic interactions of (3-Cyanofuran-2-yl)boronic acid in various reaction environments.

Energetic Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct detailed energetic profiles of chemical reactions. These profiles provide crucial information about reaction feasibility, kinetics, and thermodynamics.

| Reaction Step (Model System) | Calculated Activation Energy (kcal/mol) | Reference |

| C-B Bond Breaking (Phenylboronic Acid) | 36.8 | nih.gov |

| C-C Bond Formation (Biphenyl) | 14.4 | nih.gov |

This table presents calculated activation energies for key steps in a model Suzuki-Miyaura reaction, providing an example of the data that can be obtained through DFT calculations.

Structural Analysis of Boronic Acid Conformations and Interactions

The three-dimensional structure and conformational preferences of (3-Cyanofuran-2-yl)boronic acid are fundamental to its reactivity. DFT calculations are an excellent tool for exploring the potential energy surface with respect to the rotation of the boronic acid group and its hydroxyl moieties.

| Conformer (3-Cyanophenylboronic Acid) | Relative Energy (kcal/mol) | Symmetry |

| anti-syn | 0.00 | Cs |

| syn-anti | 0.25 | C1 |

| syn-syn | 0.50 | C1 |

| anti-anti | 0.75 | C1 |

This table shows the relative energies of different conformers of 3-cyanophenylboronic acid as determined by DFT calculations, illustrating the type of data that can be generated for (3-Cyanofuran-2-yl)boronic acid. longdom.org

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insight

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. libretexts.orgwikipedia.orglibretexts.org It involves measuring the change in reaction rate upon isotopic substitution at a specific atomic position.

For reactions involving (3-Cyanofuran-2-yl)boronic acid, such as the Suzuki-Miyaura coupling, KIE studies can provide definitive evidence for the involvement of specific bonds in the rate-determining step. For example, a significant ¹³C KIE at the carbon atom of the C-B bond would indicate that the cleavage of this bond is part of the rate-limiting process.

A combined experimental and theoretical study on the Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction of aryl bromides and aryl boronic acids utilized ¹³C KIEs to gain atomistic insight into the catalytic mechanism. nih.gov The congruence between the experimentally measured KIE for the carbon attached to bromine and the DFT-predicted KIE for the transition state of oxidative addition provided strong evidence for the nature of the palladium complex involved in this step. nih.gov Similar studies on (3-Cyanofuran-2-yl)boronic acid could differentiate between various proposed mechanisms and provide a deeper understanding of the transmetalation step.

| Isotopic Substitution | Reaction | Observed/Calculated KIE | Interpretation | Reference |

| ¹³C at C-Br | Suzuki-Miyaura | k¹²/k¹³ = 1.020 (exp) | Oxidative addition to a monoligated Pd complex is rate-determining. | nih.gov |

| ¹³C at C-Br | Suzuki-Miyaura | k¹²/k¹³ = 1.021 (calc) | Supports the experimental finding. | nih.gov |

This table exemplifies how KIE data from studies on related aryl boronic acids can be used to understand the mechanism of reactions involving (3-Cyanofuran-2-yl)boronic acid.

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, Mass Spectrometry)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of compounds like (3-Cyanofuran-2-yl)boronic acid.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict NMR chemical shifts (¹H, ¹³C, ¹¹B) and coupling constants. nih.govresearchgate.netnih.gov Studies on furan derivatives have shown that DFT methods can reproduce experimental ¹H and ¹³C substituent-induced shifts with good accuracy. researchgate.net For (3-Cyanofuran-2-yl)boronic acid, predicting the ¹¹B NMR chemical shift would be particularly valuable, as it is sensitive to the coordination environment of the boron atom. nih.gov

The fragmentation patterns observed in mass spectrometry can also be rationalized and predicted using computational methods. Studies on the fragmentation of phenylboronic acid have identified the formation of BO⁻ and BO₂⁻ as the most intense fragments. nih.gov The fragmentation of (3-Cyanofuran-2-yl)boronic acid would likely involve the cleavage of the C-B bond and fragmentation of the furan ring, potentially with the loss of CO or HCN, which are common fragmentation pathways for furan and nitrile compounds, respectively. libretexts.orgnih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method | Expected Features for (3-Cyanofuran-2-yl)boronic acid |

| ¹H NMR | Chemical Shifts | DFT-GIAO | Signals corresponding to the furan ring protons, with shifts influenced by the electron-withdrawing cyano and boronic acid groups. |

| ¹³C NMR | Chemical Shifts | DFT-GIAO | Resonances for the furan carbons and the cyano carbon, with significant downfield shifts for carbons attached to electron-withdrawing groups. |

| ¹¹B NMR | Chemical Shift | DFT-GIAO | A chemical shift characteristic of a trigonal boronic acid, which would change upon complexation or formation of a boronate. |

| Mass Spectrometry | Fragmentation Pattern | - | Peaks corresponding to the molecular ion, loss of water, loss of the boronic acid group, and fragmentation of the cyanofuran ring. |

This table summarizes the expected outcomes from the computational prediction of spectroscopic properties for (3-Cyanofuran-2-yl)boronic acid.

Modeling of Reactivity and Selectivity in Catalytic Systems

Computational modeling plays a crucial role in understanding and predicting the reactivity and selectivity of (3-Cyanofuran-2-yl)boronic acid in various catalytic systems. This is particularly relevant for widely used reactions like the Suzuki-Miyaura cross-coupling, where both the boronic acid and the catalyst influence the reaction outcome.

DFT calculations can be used to model the interaction of (3-Cyanofuran-2-yl)boronic acid with a palladium catalyst, for instance, to understand the factors controlling the efficiency of the transmetalation step. nih.govnih.gov The electronic properties of the cyano-substituted furan ring will affect its ability to coordinate to the metal center and undergo transmetalation. The stability of furan-2-ylboronic acids can be an issue in Suzuki-Miyaura reactions due to protodeboronation; computational models can help in designing more stable derivatives or identifying optimal reaction conditions. nih.govnih.gov

Furthermore, computational studies can explore the regioselectivity of reactions involving the furan ring. For example, in electrophilic aromatic substitution reactions, DFT can predict the most likely site of attack by calculating properties like Fukui functions or mapping the molecular electrostatic potential. This would be valuable for predicting the outcome of reactions where the furan ring of (3-Cyanofuran-2-yl)boronic acid acts as a nucleophile.

| Catalytic System | Modeled Aspect | Computational Approach | Key Insights | Reference |

| Suzuki-Miyaura Coupling | Reaction Mechanism | DFT | Elucidation of the rate-determining step and the structure of transition states. | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Substrate Stability | - | Understanding the propensity for protodeboronation and designing more robust reagents. | nih.govnih.gov |

| Friedel-Crafts Acylation | Reactivity and Selectivity | DFT | Identification of the most nucleophilic site on the furan ring. | - |

This table provides examples of how computational modeling can be applied to understand the reactivity and selectivity of (3-Cyanofuran-2-yl)boronic acid in catalytic systems.

Hydrogen Bonding and Non-Covalent Interactions in Boronic Acid Systems

Computational and theoretical studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the structure, stability, and reactivity of boronic acid systems. While specific computational research on (3-Cyanofuran-2-yl)boronic acid is not extensively documented in publicly available literature, a wealth of theoretical work on analogous boronic acids, furan derivatives, and cyano-substituted compounds provides a robust framework for understanding its potential intermolecular and intramolecular interactions. These studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), allow for a detailed analysis of hydrogen bonding and other non-covalent forces at the molecular level. beilstein-journals.orgacs.orgnih.gov

The boronic acid functional group, -B(OH)₂, is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl protons) and an acceptor (via the hydroxyl oxygens). This dual nature facilitates the formation of various supramolecular assemblies. A common motif observed in the solid state for many boronic acids is the formation of hydrogen-bonded dimers. acs.orgnih.gov

In the case of (3-Cyanofuran-2-yl)boronic acid, several key non-covalent interactions are anticipated to play a crucial role in its molecular recognition and self-assembly processes. These include:

Intermolecular Hydrogen Bonding: The primary hydrogen bonding interaction is expected to be the formation of dimers through the boronic acid groups. Two molecules of the boronic acid can associate via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. Computational studies on various boronic acid homodimers have calculated dimerization energies to be significant, although generally less than that of carboxylic acid dimers. acs.orgnih.gov For instance, the dimerization energy for boronic acid homodimers in the gas phase has been calculated to be around 0.35 eV. acs.org

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the boronic acid hydroxyl group and the oxygen or cyano nitrogen of the furan ring. The specific geometry and electronic effects of the substituents on the furan ring would dictate the favorability of such an interaction. beilstein-journals.org Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can identify bond paths and characterize these interactions. beilstein-journals.orgresearchgate.net

Interactions involving the Furan Ring: The furan ring itself can participate in various non-covalent interactions. Quantum chemical calculations on furan clusters have identified C-H···O and C-H···π hydrogen bonds as significant stabilizing interactions. researchgate.netnih.gov The π-system of the furan ring can also engage in π-π stacking interactions with other aromatic rings.

Role of the Cyano Group: The cyano group (C≡N) is a well-established hydrogen bond acceptor. nih.gov The nitrogen atom of the cyano group in (3-Cyanofuran-2-yl)boronic acid can accept a hydrogen bond from the hydroxyl group of a neighboring molecule, leading to the formation of extended supramolecular chains or networks. The cyano group can also participate in other non-covalent interactions, such as dipole-dipole interactions and tetrel bonds. nih.govmdpi.com

The interplay of these various hydrogen bonding and non-covalent interactions will ultimately determine the crystal packing of (3-Cyanofuran-2-yl)boronic acid in the solid state and its conformational preferences in solution. Theoretical modeling provides an indispensable tool for predicting and understanding these complex supramolecular structures. frontiersin.org

Illustrative Data on Hydrogen Bonding in Boronic Acid Systems

The following tables present typical data for hydrogen bonding interactions in boronic acid systems, derived from computational studies on analogous molecules. It is important to note that these are representative values and the actual parameters for (3-Cyanofuran-2-yl)boronic acid may vary.

| Dimer Type | Computational Method | ΔE (eV) | Reference |

|---|---|---|---|

| Boronic Acid Homodimer | DFT (M06-2X) | 0.35 | acs.org |

| Carboxylic Acid Homodimer | DFT (M06-2X) | 0.74 | acs.org |

| Amide Homodimer | DFT (M06-2X) | 0.54 | acs.org |

| Interaction | Parameter | Typical Value | Reference |

|---|---|---|---|

| O-H···O | H···O distance (Å) | 1.7 - 1.9 | nih.gov |

| O-H···O angle (°) | 160 - 180 |

Detailed Research Findings from Analogous Systems